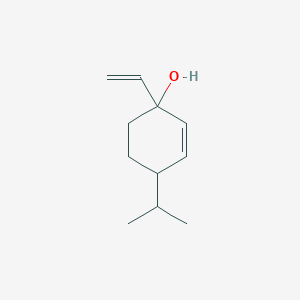

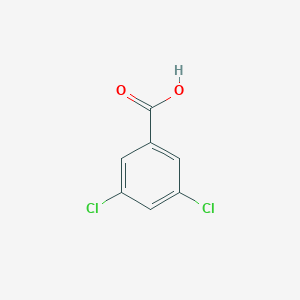

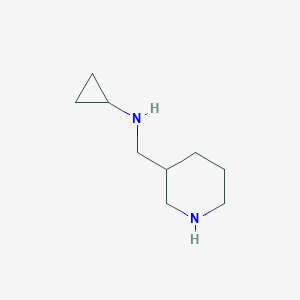

![molecular formula C42H40O2P2 B165721 (R)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis[bis(4-methylphenyl)phosphine] CAS No. 133545-24-1](/img/structure/B165721.png)

(R)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis[bis(4-methylphenyl)phosphine]

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“®-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis[bis(4-methylphenyl)phosphine]” is a chemical compound with the molecular formula C42H40O2P2. It has a molecular weight of 638.71 . This compound is sold in collaboration with Solvias AG .

Molecular Structure Analysis

The molecular structure of this compound includes two phosphine groups attached to a biphenyl core, which is further substituted with methyl and methoxy groups . The exact 3D conformation can be determined using techniques like X-ray crystallography .More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources .

科学的研究の応用

Synthesis and Structural Properties

MeO-BIPHEP and its analogues have been synthesized in enantiomerically pure forms, utilizing a synthetic scheme that includes ortho-lithiation/iodination reactions followed by Ullmann reactions. This method provides an efficient route to bis(phosphinoyl)-substituted biphenyl systems, with absolute configurations established through X-ray analysis of derived Pd complexes and CD comparisons (Schmid et al., 1991).

Catalytic Applications

Enantioselective Catalysis

MeO-BIPHEP has demonstrated efficiency as a ligand in enantioselective catalysis. It has been used in the hydrogenation of pyrones, where a hydrido-bis-solvento complex of Ru(II) demonstrated structural significance in the enantioselective hydrogenation cycle (Currao et al., 1996). Additionally, new optically active MeO-BIPHEP-type ligands have been prepared and characterized, contributing to the synthesis of chiral diphosphines by an improved method, which are significant in asymmetric synthesis (Menglin et al., 2006).

Coordination Chemistry

In coordination chemistry, MeO-BIPHEP has shown the capability to act as a six-electron donor to Ru(II) via an unexpected coordination, as elucidated through detailed NMR studies and X-ray structural analysis. This property is critical for understanding the electronic and structural aspects of transition metal complexes involving MeO-BIPHEP (Feiken et al., 1997).

Suzuki-Miyaura Coupling Reactions

MeO-BIPHEP-based Pd(II) complexes have been identified as effective precatalysts for Suzuki-Miyaura coupling reactions, showcasing high yields and short reaction times. This highlights MeO-BIPHEP's role in facilitating carbon-carbon bond formation, a cornerstone reaction in organic synthesis (Barder, 2006).

作用機序

Target of Action

The primary targets of ®-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis[bis(4-methylphenyl)phosphine], also known as ®-(+)-2,2’-Bis(di-p-tolylphosphino)-6,6’-dimethoxy-1,1’-biphenyl, are transition metal catalysts . This compound is a type of phosphine ligand, which is a molecule that binds to a central metal atom to form a coordination complex .

Mode of Action

The compound interacts with its targets by donating electron pairs to the transition metal catalysts . This interaction forms a coordination complex, which can stabilize and/or activate the metal species . The resulting changes include the modification of the electronic nature, steric requirements, and solubility of the ligand and their corresponding metal complexes .

Biochemical Pathways

The affected pathways primarily involve transition metal catalysis and organocatalysis . The compound’s action can inspire the design of new phosphines of various structures and tune their properties . The downstream effects include the synthesis of new phosphines and the enhancement of catalytic reactions .

Result of Action

The molecular and cellular effects of the compound’s action are primarily observed in chemical reactions rather than biological systems. In chemical reactions, the compound can enhance the efficiency and selectivity of catalytic processes . It can also influence the synthesis of new phosphines and other organic compounds .

特性

IUPAC Name |

[2-[2-bis(4-methylphenyl)phosphanyl-6-methoxyphenyl]-3-methoxyphenyl]-bis(4-methylphenyl)phosphane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H40O2P2/c1-29-13-21-33(22-14-29)45(34-23-15-30(2)16-24-34)39-11-7-9-37(43-5)41(39)42-38(44-6)10-8-12-40(42)46(35-25-17-31(3)18-26-35)36-27-19-32(4)20-28-36/h7-28H,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTMVLPFJTUJZAY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC=CC(=C3C4=C(C=CC=C4P(C5=CC=C(C=C5)C)C6=CC=C(C=C6)C)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H40O2P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

638.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis[bis(4-methylphenyl)phosphine] | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Chloro-4,6-dimethoxy-3',5'-dimethylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione](/img/structure/B165668.png)

![1-[3-(Hydroxymethyl)oxiran-2-yl]but-3-en-1-ol](/img/structure/B165670.png)